Trametinib
Vue d'ensemble
Description
Trametinib is an orally bioavailable mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2 inhibitor . It is used alone or in combination with dabrafenib to treat melanoma (skin cancer) that has spread or that cannot be removed by surgery . It is also used together with dabrafenib to help prevent melanoma from coming back after surgery .
Synthesis Analysis
The identification of two process impurities of trametinib and their subsequent isolation and synthesis was described from readily available raw materials . A study reported X-ray crystal structures of MEK bound to the scaffold KSR (Kinase Suppressor of Ras) with various MEKi, including the clinical drug trametinib .Molecular Structure Analysis
X-ray crystal structures of MEK bound to the scaffold KSR (Kinase Suppressor of Ras) with various MEKi, including the clinical drug trametinib, reveal an unexpected mode of binding in which trametinib directly engages KSR at the MEK interface .Chemical Reactions Analysis
Samples were analyzed for [14C]-trametinib and total plasma radioactivity using accelerator mass spectrometry (AMS) .Physical And Chemical Properties Analysis
Trametinib has a molecular formula of C26H23FIN5O4 and a molecular weight of 615.4 g/mol .Applications De Recherche Scientifique
1. Pancreatic Cancer Treatment
- Summary of Application : Trametinib, a selective inhibitor of MEK1 and MEK2, has shown promise in addressing the challenges of pancreatic cancer treatment. It not only hampers cancer cell division, angiogenesis, and metastatic spread but also significantly modifies the tumor microenvironment .
- Methods of Application : The drug’s potential to improve patient outcomes is currently under investigation in various clinical trials .
- Results or Outcomes : Several pivotal studies have highlighted trametinib’s efficacy in reducing the proliferation of pancreatic cancer cells and enhancing the effectiveness of combined treatment regimens, especially in cases that show resistance to conventional therapies .
2. Malignant Melanoma Treatment
- Summary of Application : Trametinib has been approved for the treatment of unresectable or metastatic malignant melanoma with BRAF V600E or V600K mutations .
- Methods of Application : Trametinib is an orally bioavailable mitogen-activated protein kinase (MAPK) kinase (MEK) inhibitor with antineoplastic activity .
- Results or Outcomes : Biopsies from patients with metastatic melanoma taken 10–14 days after starting treatment indicated that vemurafenib or dabrafenib plus trametinib increased the expression of melanoma antigens, increased the infiltration of CD8 + T cells, decreased immunosuppressive cytokines and increased markers of T-cell cytotoxicity .
3. Cytoskeletal Vimentin Regulation
- Summary of Application : Trametinib is capable of inducing spatial spreading of the cellular vimentin network without affecting its transcriptional or translational regulation .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The study confirmed trametinib’s low cytotoxicity and similar effects on different cell types .
4. Non-Small Cell Lung Cancer Treatment
- Summary of Application : Trametinib is under phase II development for the treatment of non-small cell lung cancer . It specifically binds to MEK1 and MEK2, resulting in inhibition of growth factor-mediated cell signaling and cellular proliferation in various cancers .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The outcomes of the phase II development are not available in the source .
5. Leukemia Treatment
- Summary of Application : Trametinib is under phase II development for the treatment of relapsed or refractory leukemias .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The outcomes of the phase II development are not available in the source .
6. Neurogenesis Activation
- Summary of Application : Trametinib has been found to activate endogenous neurogenesis. It increases the levels of P15INK4b and Neurog2, suggesting a mechanism by which MEK1/2 inhibition induces neuronal differentiation .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The outcomes of the study are not available in the source .
4. Colorectal Cancer Treatment
- Summary of Application : Trametinib is under phase II development for the treatment of colorectal cancer . It specifically binds to MEK1 and MEK2, resulting in inhibition of growth factor-mediated cell signalling and cellular proliferation in various cancers .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The outcomes of the phase II development are not available in the source .
5. Solid Tumours and Haematological Malignancies Treatment
- Summary of Application : Several phase I trials have been initiated to evaluate trametinib in combination with other drugs for the treatment of various solid tumours and haematological malignancies .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The outcomes of the phase I trials are not available in the source .
6. Cytoskeletal Research
- Summary of Application : Trametinib has been found to be an unprecedented regulator capable of spreading the vimentin network toward the cell periphery, and thus complemented the existing repertoire of vimentin remodeling drugs in the field of cytoskeletal research .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The outcomes of the study are not available in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide;methylsulfinylmethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FIN5O4.C2H6OS/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34;1-4(2)3/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34);1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUFJVRYDFIQBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5.CS(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FIN5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152223 | |
Record name | Trametinib dimethyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trametinib dimethyl sulfoxide | |
CAS RN |
1187431-43-1 | |
Record name | Acetamide, N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl]-, compd. with 1,1′-sulfinylbis[methane] (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187431-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trametinib dimethyl sulfoxide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187431431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trametinib dimethyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRAMETINIB DIMETHYL SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSB9VJ5TUT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.